molecular formula C10H11F3O B14068507 4-Isopropyl-3-(trifluoromethyl)phenol

4-Isopropyl-3-(trifluoromethyl)phenol

Cat. No.: B14068507
M. Wt: 204.19 g/mol
InChI Key: KCGPLBWMCXLGFQ-UHFFFAOYSA-N
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Description

4-Isopropyl-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of an isopropyl group and a trifluoromethyl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the isopropyl group . The trifluoromethyl group can be introduced through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

4-Isopropyl-3-(trifluoromethyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-3-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems .

Comparison with Similar Compounds

Uniqueness: 4-Isopropyl-3-(trifluoromethyl)phenol is unique due to the combination of both isopropyl and trifluoromethyl groups on the phenol ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .

Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

4-propan-2-yl-3-(trifluoromethyl)phenol

InChI

InChI=1S/C10H11F3O/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6,14H,1-2H3

InChI Key

KCGPLBWMCXLGFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)C(F)(F)F

Origin of Product

United States

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